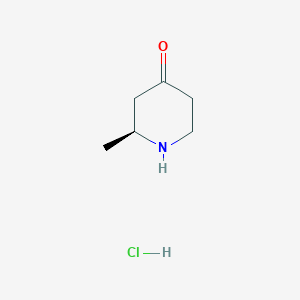

(S)-2-Methylpiperidin-4-one hydrochloride

Übersicht

Beschreibung

(S)-2-Methylpiperidin-4-one hydrochloride is a chiral compound that belongs to the class of piperidines Piperidines are six-membered nitrogen-containing heterocycles that are widely used in organic synthesis and pharmaceutical chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Methylpiperidin-4-one hydrochloride can be achieved through several methods. One common approach involves the asymmetric hydrogenation of 2-Methylpyridine using a chiral catalyst. This method provides high enantioselectivity and yields the desired (S)-enantiomer. Another method involves the resolution of racemic 2-Methylpiperidin-4-one using chiral acids or bases to separate the enantiomers.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale asymmetric hydrogenation processes. These processes utilize advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems further enhances the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Methylpiperidin-4-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol or amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, alcohols, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Chemistry

(S)-2-Methylpiperidin-4-one hydrochloride is primarily utilized as:

- Building Block : It serves as a precursor for synthesizing complex organic molecules, particularly those requiring chiral centers.

- Chiral Auxiliary : The compound is employed in asymmetric synthesis to enhance the enantioselectivity of reactions, leading to the formation of desired enantiomers with high purity.

Biology

In biological research, this compound is significant for:

- Enzyme Studies : It is used to investigate enzyme mechanisms and interactions within biochemical pathways.

- Ligand Development : The compound acts as a ligand in various biochemical assays, aiding in the exploration of receptor-ligand interactions.

Medicinal Chemistry

This compound plays an essential role as an intermediate in drug synthesis:

- Pharmaceutical Development : It is crucial for synthesizing drugs targeting neurological conditions and other therapeutic areas due to its structural properties that mimic bioactive molecules.

- Potential Drug Candidates : Research indicates that derivatives of this compound may exhibit significant biological activity, including effects on neurotransmitter systems.

Industrial Applications

The compound is also applied in industries such as:

- Agrochemicals : It is used in the synthesis of pesticides and herbicides.

- Polymer Production : The compound can serve as a monomer or additive in polymer chemistry.

Reaction Types

The compound undergoes various chemical reactions, including:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to N-oxides or oxidized derivatives | Hydrogen peroxide, m-chloroperbenzoic acid |

| Reduction | Converts ketone group to alcohol or amine | Sodium borohydride, lithium aluminum hydride |

| Substitution | Nucleophilic substitution reactions | Amines, thiols, alkoxides |

Case Study 1: Neuropharmacology

Research has indicated that derivatives of this compound exhibit potential neuropharmacological effects. A study explored its impact on serotonin and norepinephrine pathways, suggesting its application in mood regulation therapies.

Case Study 2: Asymmetric Synthesis

A study demonstrated the effectiveness of this compound as a chiral auxiliary in synthesizing complex pharmaceuticals with high enantioselectivity, showcasing its importance in drug development processes.

Wirkmechanismus

The mechanism of action of (S)-2-Methylpiperidin-4-one hydrochloride depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The molecular targets and pathways involved vary based on the final compound synthesized from this compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Methylpiperidine: A related compound without the ketone group.

4-Piperidone: A similar compound with a ketone group at the 4-position but without the methyl group.

2,6-Dimethylpiperidine: A compound with two methyl groups at the 2 and 6 positions.

Uniqueness

(S)-2-Methylpiperidin-4-one hydrochloride is unique due to its chiral nature and the presence of both a methyl group and a ketone group. This combination of features makes it a valuable intermediate in the synthesis of chiral compounds and pharmaceuticals.

Biologische Aktivität

(S)-2-Methylpiperidin-4-one hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

This compound has the chemical formula CHClNO and is classified as a piperidine derivative. Its structure features a piperidine ring with a methyl group at the second position and a ketone functional group at the fourth position, contributing to its biological activity. The hydrochloride form enhances its solubility in aqueous environments, facilitating better bioavailability.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways, making it a candidate for further development as an antimicrobial agent.

2. CNS Activity

Studies have shown that this compound can penetrate the blood-brain barrier, suggesting potential applications in treating central nervous system disorders. Its interaction with neurotransmitter systems, particularly those involving dopamine and serotonin, has been noted, indicating possible antidepressant or anxiolytic effects.

3. Analgesic Effects

Preliminary studies suggest that this compound may possess analgesic properties. In animal models, it demonstrated dose-dependent antinociceptive effects comparable to traditional pain relief medications, indicating its potential utility in pain management therapies.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Modulation : It interacts with various receptors in the CNS, influencing neurotransmitter release and signaling pathways.

- Cell Membrane Interaction : The lipophilic nature of the compound allows it to integrate into cell membranes, altering their permeability and function.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL, suggesting strong antimicrobial potential.

Case Study 2: CNS Penetration

In a pharmacokinetic study involving rodents, this compound was administered intraperitoneally. Blood-brain barrier penetration was confirmed via brain tissue analysis, demonstrating effective CNS delivery within 30 minutes post-administration.

Comparative Analysis

| Compound | Antimicrobial Activity | CNS Penetration | Analgesic Effect |

|---|---|---|---|

| (S)-2-Methylpiperidin-4-one | High | Yes | Yes |

| Standard Antibiotic (e.g., Penicillin) | Moderate | No | No |

| Traditional Analgesic (e.g., Ibuprofen) | Low | No | High |

Eigenschaften

IUPAC Name |

(2S)-2-methylpiperidin-4-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO.ClH/c1-5-4-6(8)2-3-7-5;/h5,7H,2-4H2,1H3;1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACXLFVKOKDSUOU-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)CCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

790667-45-7 | |

| Record name | 2-(S)-Methyl-4-piperidinone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=790667-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.